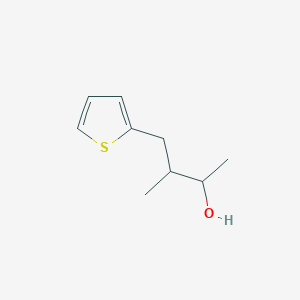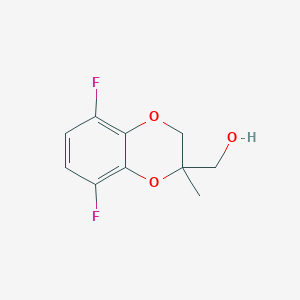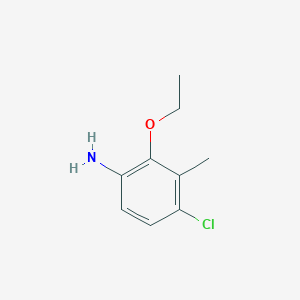
4-Chloro-2-ethoxy-3-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-ethoxy-3-methylaniline is an organic compound with the molecular formula C9H12ClNO It is a derivative of aniline, featuring a chloro group at the 4-position, an ethoxy group at the 2-position, and a methyl group at the 3-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-ethoxy-3-methylaniline can be achieved through several methods. One common approach involves the nitration of 4-chloro-2-ethoxytoluene, followed by reduction to form the corresponding aniline derivative. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-ethoxy-3-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) is frequently used for reduction reactions.
Substitution: Reagents such as bromine (Br2) or chlorinating agents can be used for halogenation reactions.
Major Products Formed:
Oxidation: Quinones or nitroso derivatives.
Reduction: Amines or reduced functional groups.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
4-Chloro-2-ethoxy-3-methylaniline has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-ethoxy-3-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro, ethoxy, and methyl groups on the benzene ring can influence the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to desired therapeutic or industrial effects.
Comparison with Similar Compounds
4-Chloro-2-methylaniline: Similar structure but lacks the ethoxy group.
4-Chloro-3-methylaniline: Similar structure but lacks the ethoxy group and has a different substitution pattern.
2-Ethoxy-4-methylaniline: Similar structure but lacks the chloro group.
Uniqueness: 4-Chloro-2-ethoxy-3-methylaniline is unique due to the specific combination of chloro, ethoxy, and methyl groups, which confer distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable for targeted applications.
Properties
Molecular Formula |
C9H12ClNO |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
4-chloro-2-ethoxy-3-methylaniline |
InChI |
InChI=1S/C9H12ClNO/c1-3-12-9-6(2)7(10)4-5-8(9)11/h4-5H,3,11H2,1-2H3 |
InChI Key |
ZFAZLFSQFFRTPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1C)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




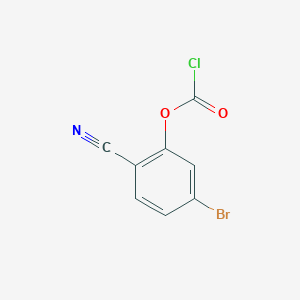

![2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid hydrochloride](/img/structure/B13285738.png)
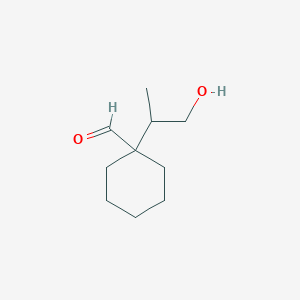
![3-[1-(2-Aminoethyl)cyclohexyl]propanoic acid](/img/structure/B13285744.png)
![(2S)-2-amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one](/img/structure/B13285751.png)
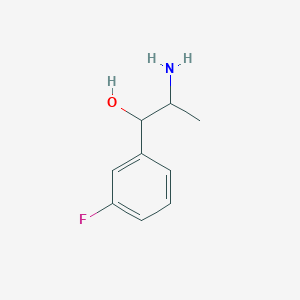
![1-[2-(1H-Pyrazol-1-YL)pyridin-4-YL]ethan-1-one](/img/structure/B13285761.png)

